2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid
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Overview
Description
2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid is a chemical compound that belongs to the class of N-acyl-α-amino acids. It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety.
Preparation Methods
The synthesis of 2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid involves several steps. One common method includes the reaction of L-valine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance the production rate and consistency of the final product .
Chemical Reactions Analysis
2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial growth and replication . The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Comparison with Similar Compounds
2-(4-bromobenzenesulfonamido)-3-methylbutanoic acid can be compared with other similar compounds such as:
N-[(4-bromophenyl)sulfonyl]-L-leucine: This compound has a similar structure but contains an L-leucine residue instead of L-valine.
N-[(4-bromophenyl)sulfonyl]-L-alanine:
N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycine: This compound has a cyclohexylglycine residue and is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific combination of the L-valine residue and the 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2S)-2-[(4-bromophenyl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOVDTSLIWUYRA-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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